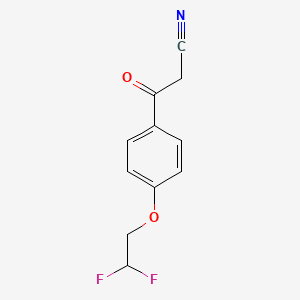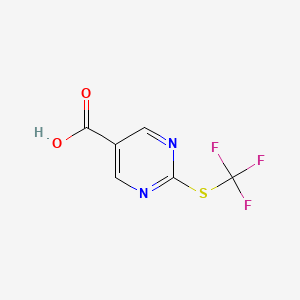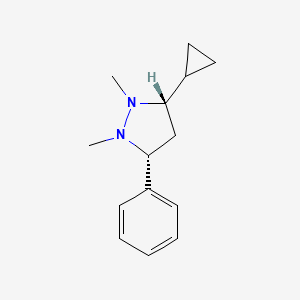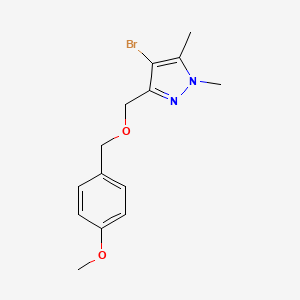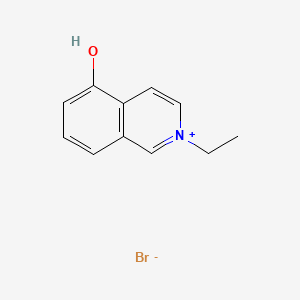
2-Ethyl-5-hydroxyisoquinolinium, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-hydroxyisoquinolinium, bromide is a quaternary ammonium compound with the molecular formula C({11})H({12})BrNO. It is known for its unique structure, which includes an isoquinolinium core substituted with an ethyl group at the second position and a hydroxyl group at the fifth position. This compound is often used in various chemical and biological research applications due to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxyisoquinolinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline, which is then subjected to alkylation to introduce the ethyl group at the second position.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the fifth position. This can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring. This is typically done using methyl bromide or another alkylating agent to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The industrial process would also focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-5-hydroxyisoquinolinium, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the bromide ion, potentially forming a neutral isoquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or even organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl), sodium iodide (NaI), or organic thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethyl-5-oxoisoquinolinium, while substitution reactions can produce various isoquinolinium salts.
科学的研究の応用
2-Ethyl-5-hydroxyisoquinolinium, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quaternary ammonium compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 2-Ethyl-5-hydroxyisoquinolinium, bromide exerts its effects is largely dependent on its interaction with biological molecules. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These molecular interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Ethyl-5-hydroxyisoquinolinium, bromide can be compared with other quaternary ammonium compounds, such as:
2-Methyl-5-hydroxyisoquinolinium, bromide: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-methoxyisoquinolinium, bromide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-5-hydroxyquinolinium, bromide: Similar structure but with a quinolinium core instead of an isoquinolinium core.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of both an ethyl and a hydroxyl group, which can influence its reactivity and biological activity.
特性
CAS番号 |
4501-30-8 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
2-ethylisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H11NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-8H,2H2,1H3;1H |
InChIキー |
DGBDVEWOXFCLJE-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


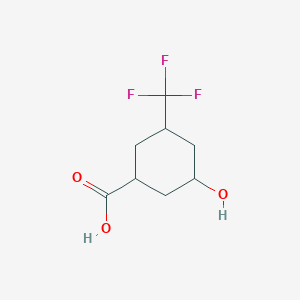
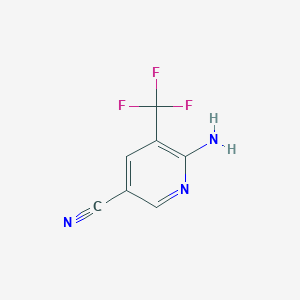
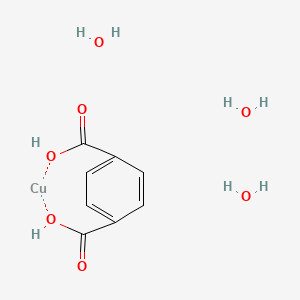
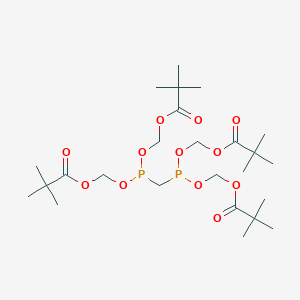
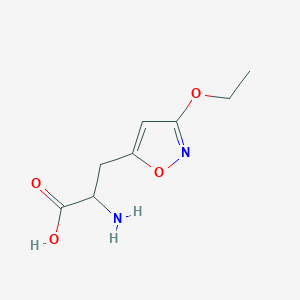

![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858849.png)
